7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one
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Overview
Description
7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one: is a chemical compound belonging to the dibenzooxazepine class This compound is characterized by the presence of an amino group at the 7-position, a chlorine atom at the 2-position, and an oxazepine ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and 2-aminophenol.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-chlorobenzoic acid and 2-aminophenol in the presence of a dehydrating agent like phosphorus oxychloride.
Cyclization: The intermediate undergoes cyclization to form the oxazepine ring. This step is usually carried out under reflux conditions in a suitable solvent such as toluene.
Amination: The final step involves the introduction of the amino group at the 7-position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of antidepressants and antipsychotics.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one involves its interaction with specific molecular targets:
Neurotransmitter Reuptake Inhibition: The compound inhibits the reuptake of neurotransmitters like serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Receptor Binding: It binds to various receptors, including adrenergic and serotonergic receptors, modulating their activity and contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Amoxapine: A tricyclic antidepressant with a similar dibenzooxazepine structure, used in the treatment of depression.
Loxapine: An antipsychotic agent with structural similarities, used in the management of schizophrenia.
Uniqueness
7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other dibenzooxazepine derivatives. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-8-chloro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-1-4-11-9(5-7)13(17)16-10-3-2-8(15)6-12(10)18-11/h1-6H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRBNELIAJKYDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746983 |
Source
|
Record name | 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37081-73-5 |
Source
|
Record name | 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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